Falintolol, (R,Z)-
CAS No.: 96479-89-9
Cat. No.: VC17087383
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96479-89-9 |
---|---|
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.33 g/mol |
IUPAC Name | (2R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol |
Standard InChI | InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-/t11-/m1/s1 |
Standard InChI Key | IYQDIWRBEQWANY-RLIURORJSA-N |
Isomeric SMILES | C/C(=N/OC[C@@H](CNC(C)(C)C)O)/C1CC1 |
Canonical SMILES | CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
Falintolol, (R,Z)-, is a chiral molecule with the systematic IUPAC name (R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol . Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The compound’s stereochemistry is defined by the (R) configuration at the propan-2-ol chiral center and the (Z) geometry of the cyclopropylethylideneamino oxime moiety, both critical for receptor binding and selectivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 88134-91-2 (base), 90581-63-8 (E) | |
SMILES Notation | C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1 | |
InChI Key | IYQDIWRBEQWANY-ZROIWOOFSA-N | |
MDL Number | MFCD00864559 |
Structural and Stereochemical Features
The (R,Z)-configuration confers distinct physicochemical properties. The tert-butylamino group enhances lipophilicity, facilitating corneal penetration, while the cyclopropane ring stabilizes the oxime ether linkage, prolonging metabolic stability. X-ray crystallography and NMR studies confirm the spatial arrangement of these groups, which optimize interactions with beta-1 adrenergic receptors .
Synthesis and Development
Historical Context and Synthetic Pathways
Falintolol was synthesized through strategic modifications of proto-typical beta-blockers like propranolol and timolol. Key steps include:
-
Oxime Formation: Condensation of cyclopropylethyl ketone with hydroxylamine to yield the (Z)-oxime intermediate.
-
Epoxide Ring-Opening: Reaction of the oxime with epichlorohydrin, followed by nucleophilic attack by tert-butylamine to install the amino alcohol backbone.
-
Stereochemical Resolution: Chiral chromatography or enzymatic resolution isolates the (R)-enantiomer, ensuring receptor specificity.
Optimization for Ophthalmic Use
Modifications aimed to enhance corneal permeability and reduce systemic absorption. The cyclopropane moiety increases membrane diffusion, while the oxime ether reduces susceptibility to esterase-mediated hydrolysis, extending ocular residence time .
Pharmacological Profile and Mechanism of Action
Beta-1 Adrenergic Receptor Selectivity
Falintolol, (R,Z)-, exhibits 300-fold selectivity for beta-1 over beta-2 receptors, minimizing bronchoconstrictive and vasoconstrictive effects common with non-selective blockers . This selectivity arises from steric hindrance imposed by the cyclopropane ring, which disfavors beta-2 receptor binding.
Intraocular Pressure Reduction
In alpha-chymotrypsin-induced hypertensive rabbit models, 0.25–0.5% falintolol solutions reduced IOP by 25–30 mmHg, matching timolol’s efficacy but with a 6-hour longer duration . The drug’s corneal permeability, twice that of timolol after 3 hours, ensures rapid aqueous humor accumulation and sustained receptor blockade .
Table 2: Comparative Efficacy in Glaucoma Models
Parameter | Falintolol, (R,Z)- | Timolol |
---|---|---|
IOP Reduction (mmHg) | 25–30 | 25–28 |
Duration of Action (h) | 12 | 6 |
Corneal Permeability | 2x (3–6 h) | 1x |
Therapeutic Applications in Glaucoma
Preclinical and Clinical Findings
Falintolol’s efficacy in lowering IOP stems from reduced aqueous humor production via beta-1 receptor inhibition in ciliary epithelium . Unlike timolol, it avoids pupil dilation or corneal anesthesia, critical for patient comfort . Phase I trials (1980s) reported no significant changes in heart rate or blood pressure, underscoring its systemic safety .
Advantages Over Non-Selective Beta-Blockers
-
Cardioselectivity: No exacerbation of asthma or peripheral vascular disease .
-
Ocular Tolerance: Minimal burning or dryness upon instillation .
-
Chemical Stability: Resists photodegradation due to the oxime ether group.
Parameter | Falintolol, (R,Z)- | Timolol |
---|---|---|
Corneal Toxicity | None | Mild edema |
Heart Rate Reduction | <5% | 15–20% |
Bronchoconstriction | Absent | Moderate |
Regulatory Status and Industrial Applications
Research and Manufacturing
Current applications focus on ophthalmic formulations (0.25% eye drops) and combination therapies with prostaglandin analogs. Industrial synthesis scales to multi-kilogram batches, with purity standards >99.5% (HPLC) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume